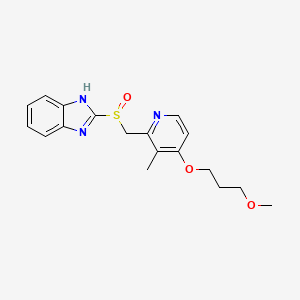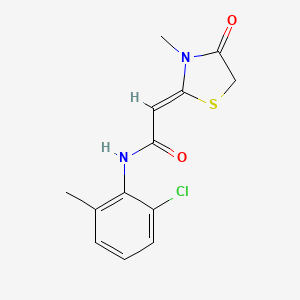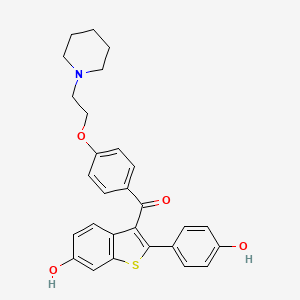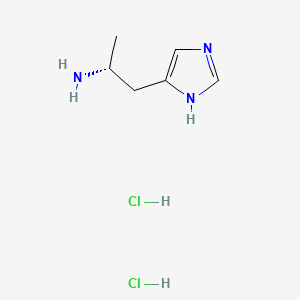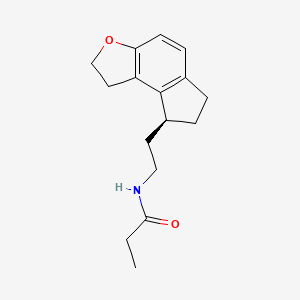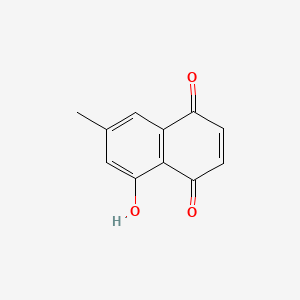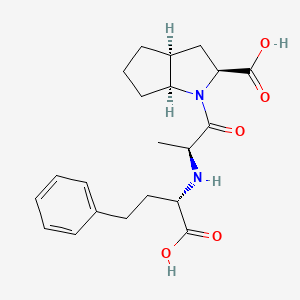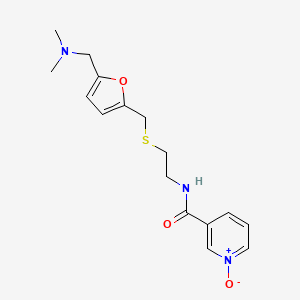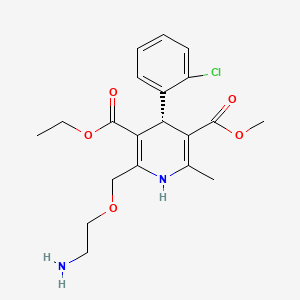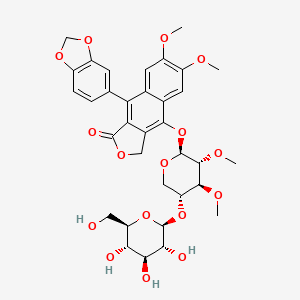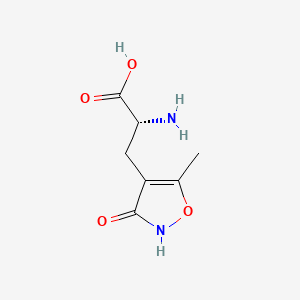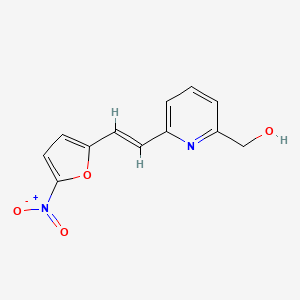
Nifurpirinol
Overview
Description
Mechanism of Action
Target of Action
Nifurpirinol is a nitroaromatic antibiotic that has been widely used as an antibacterial drug against diseases of fish . .
Mode of Action
It is known to be a prodrug that is activated by nitroreductase enzymes . The activated form of this compound is cytotoxic, leading to DNA damage-induced cell death .
Biochemical Pathways
It is known that this compound can trigger massive ablation of various cell types, including pancreatic beta cells, osteoblasts, and dopaminergic neurons . This suggests that this compound may affect multiple biochemical pathways related to these cell types.
Pharmacokinetics
It is known that this compound can induce robust and reliable ablations at concentrations much lower than other prodrugs, suggesting that it may have high bioavailability .
Result of Action
This compound’s action results in the ablation of targeted cells. This is achieved through the induction of DNA damage, leading to cell death . The efficiency of this compound in triggering massive ablation of various cell types has been confirmed .
Action Environment
It is known that the efficiency of this compound in triggering cell ablation can be influenced by the concentration of the drug .
Biochemical Analysis
Biochemical Properties
Nifurpirinol acts as a novel substrate for the bacterial nitroreductase (NTR) enzyme . It interacts with this enzyme in a way that makes it a more potent proagent compared to other antibiotics like Metronidazole
Cellular Effects
This compound has been shown to trigger massive ablation of three different cell types: the pancreatic beta cells, osteoblasts, and dopaminergic neurons . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to act as a substrate for the bacterial nitroreductase enzyme
Dosage Effects in Animal Models
These signs include CNS involvement (excitement, tremors, convulsions, and peripheral neuritis), GI disturbances, poor weight gain, and depression of spermatogenesis .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited
Preparation Methods
The synthesis of nifurpirinol involves the reaction of 2-acetylfuran with nitromethane in the presence of a base to form 2-(5-nitro-2-furyl)vinyl ketone. This intermediate is then reacted with 2-pyridinemethanol under basic conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nifurpirinol undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Reduction: The furan ring can undergo reduction reactions, leading to the formation of dihydrofuran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nifurpirinol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of nitrofuran derivatives.
Biology: this compound is employed in studies involving bacterial resistance and the development of new antibacterial agents.
Medicine: It is used in veterinary medicine to treat bacterial infections in fish.
Industry: This compound is used in the aquaculture industry to prevent and treat bacterial diseases in fish farms
Comparison with Similar Compounds
Nifurpirinol is often compared to other nitrofuran antibiotics such as nitrofurazone and furazolidone. While all these compounds share a common nitrofuran structure, this compound is unique in its higher potency and specificity against fish pathogens . Similar compounds include:
Nitrofurazone: Used for topical treatment of bacterial infections.
Furazolidone: Used for treating bacterial and protozoal infections in humans and animals.
This compound’s uniqueness lies in its specific application in aquaculture and its higher efficacy at lower concentrations compared to other nitrofuran antibiotics .
Properties
IUPAC Name |
[6-[2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHJQJVKRFMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040291 | |
| Record name | Furanace | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13411-16-0 | |
| Record name | Nifurpirinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13411-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furanace | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Nifurpirinol inhibits bacterial growth by primarily targeting DNA synthesis. This inhibition occurs at concentrations higher than the minimal inhibitory concentration (MIC) and can even be observed at lower concentrations where bacterial growth is temporarily suppressed. The compound also affects RNA and protein synthesis, but DNA synthesis is most sensitive to its action.
A: [] While primarily known for its antibacterial activity, this compound has been investigated for other applications. For instance, in zebrafish models, it acts as a prodrug that is activated by the enzyme nitroreductase. This activation leads to the generation of cytotoxic metabolites that induce targeted cell ablation, making it valuable for studying regeneration and diseases like focal segmental glomerulosclerosis (FSGS). [, , ]
ANone: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of this compound. Please consult a chemical database or the compound's safety data sheet for this information.
ANone: The provided abstracts mainly focus on the biological effects and applications of this compound. Information regarding its chemical stability under various environmental conditions (temperature, pH, light exposure) is limited. More research is needed to assess its long-term stability in different settings.
ANone: The research provided focuses on this compound's activity as an antimicrobial agent and its use in cell ablation studies. There is no mention of catalytic properties associated with this compound.
ANone: The abstracts provided do not mention any computational chemistry studies or QSAR models developed for this compound. Further research using computational approaches could be beneficial to understand its structure-activity relationships and optimize its properties.
ANone: The provided abstracts don't delve into specific SAR studies for this compound. Investigating the impact of structural changes on its potency, selectivity, and potential for resistance would be valuable for future drug development.
ANone: The provided research abstracts do not explicitly mention specific SHE regulations for this compound. It is crucial to consult relevant regulatory agencies and safety data sheets for up-to-date information regarding its handling, use, and disposal.
A: [, , , , ] Yes, this compound has shown efficacy against various bacterial infections in fish, including those caused by Aeromonas liquefaciens and Vibrio alginolyticus. It has been proven effective through bath treatments at different concentrations and durations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


